amprolium

Description

Historical Trajectories of Amprolium (B1666021) Research and Development

The scientific journey of this compound reflects a common pathway in drug development: from initial discovery and application to deeper mechanistic understanding and the challenge of resistance.

This compound was first introduced to the poultry industry in the United States in 1960 as a coccidiostat, an agent used to control the parasitic disease coccidiosis caused by protozoa of the genus Eimeria. huvepharma.com Early research focused on establishing its efficacy against various Eimeria species, such as E. tenella, E. necatrix, and E. acervulina, and confirming its relative safety in host animals. poultrymed.com The foundational discovery underpinning its use was the identification of its mode of action as a thiamine (B1217682) antagonist. huvepharma.compoultrymed.com Scientists determined that the thiamine transport system in the Eimeria parasite is significantly more sensitive to this compound than that of the host, which explains its targeted effect. huvepharma.com This selective toxicity was a key factor in its widespread adoption.

Table 1: Key Milestones in Early this compound Research

| Year/Period | Research Milestone | Significance | Reference |

|---|---|---|---|

| 1950s | Development of the first chemical anticoccidials. | Set the stage for the introduction of synthetic compounds like this compound for disease control in poultry. | hipra.com |

| 1960 | This compound introduced in the U.S. poultry industry. | Provided a new tool for managing coccidiosis, a major economic threat to poultry farming. | huvepharma.com |

| Early 1960s | Identification of this compound as a thiamine antagonist. | Elucidated the specific biochemical mechanism responsible for its anticoccidial activity. | huvepharma.compoultrymed.com |

| Early 1960s | Demonstration of selective toxicity. | Established that the parasite's thiamine transport was more sensitive than the host's, explaining its safety margin. | huvepharma.com |

The initial research paradigm viewed this compound as a straightforward and effective prophylactic agent. However, this perspective evolved in response to practical challenges. A significant shift occurred with the documented emergence of drug-resistant Eimeria strains due to the continuous use of the compound. poultrymed.comtandfonline.comtandfonline.com This development spurred a new line of inquiry focused on understanding the genetics and mechanisms of resistance. tandfonline.comnih.gov

This led to several new research avenues:

Combination Therapies: To combat resistance and broaden the spectrum of activity, researchers began investigating this compound in combination with other compounds like ethopabate (B1671619), sulfaquinoxaline (B1682707), and pyrimethamine. poultrymed.com

Drug Rotation Programs: The problem of resistance highlighted the limitations of monotherapy and contributed to the theoretical framework of using drug rotation programs to slow the development of resistance. nih.gov

Alternative Strategies: More recently, the challenge of drug resistance has led to research exploring this compound in conjunction with non-pharmaceutical interventions, such as probiotics, to manage coccidiosis and assess potential synergistic or antagonistic effects. nih.govveterinaryworld.org

Academic Significance of this compound as a Research Probe

Beyond its veterinary application, this compound's specific mechanism of action makes it a valuable chemical probe for academic research. A chemical probe is a small molecule used to study biological processes or validate therapeutic targets. This compound serves as a reliable tool to induce a state of thiamine deficiency (TD) in experimental animal models, including mice, sheep, goats, and horses. plu.mxresearchgate.netnih.govavma.orgsciencepublishinggroup.com

By administering this compound, researchers can investigate the complex cascade of physiological and pathological events that result from thiamine depletion. This is particularly significant in neuroscience, where this compound-induced TD is used to create models for polioencephalomalacia (PEM) or cerebrocortical necrosis (CCN), a neurological disease affecting ruminants. plu.mxnih.govscielo.brnih.gov These models allow for detailed study of the disease's pathogenesis, including:

Biochemical Changes: Tracking alterations in blood and cerebrospinal fluid, such as decreased erythrocyte transketolase activity and changes in lactate (B86563) and pyruvate (B1213749) concentrations. nih.govnih.gov

Neuropathological Lesions: Examining the specific damage to the central nervous system, such as segmental laminar neuronal necrosis, edema, and infiltration by macrophages (gitter cells) in the cerebral cortex. plu.mxsciencepublishinggroup.com

Cellular Mechanisms: Investigating the role of oxidative stress and inflammation in the neuronal damage caused by thiamine deficiency. nih.govrsdjournal.org

The ability to consistently reproduce the features of this neurological condition makes this compound an indispensable tool for exploring the fundamental role of thiamine in maintaining neurological health. plu.mxresearchgate.net

Interdisciplinary Research Contexts for this compound Studies

The utility of this compound extends across several scientific fields, each leveraging its properties to answer distinct research questions.

Parasitology: This remains the primary context for this compound research. Studies focus on its efficacy against different Eimeria species, the lifecycle stages it affects (primarily first-generation trophozoites and schizonts), the molecular basis of its action on the parasite, and the critical issue of drug resistance. huvepharma.compoultrymed.comnih.gov

Biochemistry and Molecular Biology: Researchers in this field use this compound to probe the mechanics of vitamin transport and metabolism. It serves as a model competitive inhibitor to study thiamine transporters and thiamine-dependent enzymatic pathways, such as those involving thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate synthesis. taylorandfrancis.comnih.govwikipedia.org

Neuroscience: As detailed previously, this compound is a key tool for inducing experimental thiamine deficiency to model neurological diseases. researchgate.net This research provides insights into the vulnerability of specific brain regions to metabolic insults and helps to unravel the cellular and molecular pathways of neurodegeneration, including neuronal necrosis, gliosis, and edema. plu.mxsciencepublishinggroup.com Studies in mice and other animals have used this compound to link thiamine deficiency to behavioral changes, oxidative stress, and inflammation within the central nervous system. nih.govrsdjournal.org

Table 2: Neuropathological Findings in this compound-Induced Polioencephalomalacia (PEM) Models

| Finding | Description | Affected Brain Regions | Reference |

|---|---|---|---|

| Laminar Neuronal Necrosis | Death of neurons in specific layers of the gray matter, often referred to as "red neurons" in early stages. | Cerebral cortex (frontal, parietal, occipital lobes), thalamus, hippocampus. | plu.mxsciencepublishinggroup.com |

| Edema | Swelling due to fluid accumulation, leading to flattened gyri. Can be perivascular and pericellular. | Cerebral cortex, general brain tissue. | plu.mxsciencepublishinggroup.com |

| Endothelial Cell Swelling | Swelling of the cells lining the blood vessels in the brain. | Cerebral and cerebellar cortex. | plu.mxsciencepublishinggroup.com |

| Macrophage Infiltration | Infiltration of foamy macrophages (gitter cells) to clear necrotic debris. | Areas of neuronal necrosis in the cerebral cortex. | plu.mx |

| Gliosis | Proliferation or hypertrophy of glial cells (astrocytes, microglia) in response to CNS injury. | Cerebral and cerebellar cortex. | sciencepublishinggroup.com |

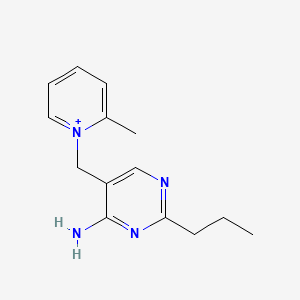

Structure

3D Structure

Properties

CAS No. |

13082-85-4 |

|---|---|

Molecular Formula |

C14H19N4+ |

Molecular Weight |

243.33 g/mol |

IUPAC Name |

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine |

InChI |

InChI=1S/C14H19N4/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17)/q+1 |

InChI Key |

IPZFPROOBOUEIG-UHFFFAOYSA-N |

SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C |

Other CAS No. |

13082-85-4 121-25-5 |

Synonyms |

Amprol Amprolium Amprolium Chloride Amprolium Hydrochloride Anticoccid Chloride, Amprolium Hydrochloride, Amprolium Hydrochloride, Noé-Socopharm Némaprol Noé Socopharm Hydrochloride Noé-Socopharm Hydrochloride Pyridinium, 1-((4-Amino-2-propyl-5-pyrimidinyl)methyl)-2-methyl-, Chloride (1:1) |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Amprolium

Mechanisms of Molecular Interaction and Target Engagement

Amprolium's efficacy stems from its structural resemblance to thiamine (B1217682), allowing it to competitively inhibit the transport of this essential vitamin into cells. europa.euhuvepharma.comyikanghuagong.comtaylorandfrancis.com This antagonistic action disrupts critical metabolic pathways that rely on thiamine and its active coenzyme form, thiamine pyrophosphate (TPP). nih.govbloomtechz.com

Competitive Antagonism of Thiamine Transport Mechanisms

This compound (B1666021) acts as a competitive inhibitor of thiamine transport, meaning it competes with thiamine for binding to and transport by cellular thiamine transporters. europa.euhuvepharma.comtaylorandfrancis.comphysiology.org

In eukaryotic cells, this compound demonstrates competitive inhibition of thiamine uptake. For instance, in chick intestinal cells, the apparent affinity constant (Kiapp) for this compound hydrochloride's uptake mechanism was determined to be 1150 µg/L. europa.eu Studies using human intestinal epithelial Caco-2 cells have shown that this compound competitively inhibits thiamine uptake with an inhibition constant (Ki) of 7.8 µM. physiology.orgphysiology.org Thiamine transport in these cells is a carrier-mediated process that is temperature and energy-dependent, pH-sensitive, and sodium-independent. physiology.orgphysiology.orgnih.gov Furthermore, this compound has been shown to inhibit thiamine transport through ThTR-1 and organic cation transporters (OCTs) in eukaryotic cells, with reported IC50 values of 2.60 ± 0.93 µM for ThTR1 and 0.620 ± 0.27 µM for ThTR2 in adipocytes. portlandpress.combiorxiv.orgmdpi.com

Table 1: Affinity Constants and Binding Kinetics of this compound in Eukaryotic Cells

| Cell Type / System | Parameter (Ki or Kiapp) | Value | Citation |

| Chick Intestinal Cells | Kiapp (this compound HCl) | 1150 µg/L | europa.eu |

| Human Caco-2 Intestinal Cells | Ki (this compound) | 7.8 µM | physiology.orgphysiology.org |

| Adipocytes (ThTR1) | IC50 (this compound) | 2.60 ± 0.93 µM | biorxiv.org |

| Adipocytes (ThTR2) | IC50 (this compound) | 0.620 ± 0.27 µM | biorxiv.org |

A key aspect of this compound's action is its selective inhibition of thiamine uptake in parasitic protozoa, particularly those of the genus Eimeria, which are responsible for coccidiosis. huvepharma.comyikanghuagong.comtaylorandfrancis.comnoahcompendium.co.ukmedchemexpress.comnih.gov The thiamine transport system in these parasites is significantly more sensitive to this compound than that of the host. huvepharma.comyikanghuagong.comnoahcompendium.co.uknih.govtandfonline.comcambridge.orgcambridge.org For instance, the thiamine transport system in Eimeria tenella was found to be approximately 50 times more susceptible to inhibition by this compound than that in the chicken host. nih.gov In isolated second-generation schizonts of Eimeria tenella, the inhibition constant (Ki) for this compound was 7.6 µM, while for host intestinal cells, it was 326 µM, highlighting the differential affinity. cambridge.org This selective sensitivity explains this compound's effectiveness as an anticoccidial agent, as it leads to thiamine deficiency and subsequent starvation of the parasite without significantly harming the host at therapeutic concentrations. huvepharma.comyikanghuagong.comcornell.edu

Table 2: Specificity of this compound Inhibition in Parasitic Protozoa vs. Host

| Organism / Cell Type | Parameter (Ki for Thiamine Uptake) | Value | Citation |

| Eimeria tenella (schizonts) | Ki (this compound) | 7.6 µM | cambridge.org |

| Host Intestinal Cells (chicken) | Ki (this compound) | 326 µM | cambridge.org |

Interference with Thiamine Metabolism and Coenzyme Synthesis

Beyond inhibiting transport, this compound's structural characteristics prevent it from being converted into the active coenzyme, thiamine pyrophosphate (TPP), thereby disrupting downstream metabolic processes that rely on TPP. bloomtechz.comnih.govtandfonline.comcambridge.org

This compound's competitive antagonism of thiamine transport leads to a reduction in intracellular thiamine, which in turn impairs the synthesis of thiamine pyrophosphate (TPP). nih.govbloomtechz.comcambridge.orgmdpi.comnih.govnih.govfisheries.orgmdpi.comnih.govpoultrymed.comresearchgate.netavma.org Since this compound lacks the hydroxyethyl (B10761427) group present in thiamine, it cannot be pyrophosphorylated to form TPP, thus preventing its participation in crucial biochemical pathways where TPP acts as a coenzyme. bloomtechz.comnih.govtandfonline.comcambridge.org This disruption affects TPP-dependent enzymes such as pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, which are vital for carbohydrate metabolism and energy production, particularly in parasitic organisms. bloomtechz.comnih.govnih.gov

In studies with N9 microglial cells, this compound caused concentration-dependent decreases in intracellular TPP content, with a 10 mmol/L concentration leading to an 80% decrease in TPP levels when cells were cultured in a thiamine-deficient medium. mdpi.com The IC50 for TPP suppression by this compound in N9 cells was 2.34 mmol/L under thiamine-deficient conditions. mdpi.com Similarly, in C6 glial cells, 20 mmol/L this compound resulted in an 80% suppression of TPP levels. mdpi.com In Atlantic salmon, dietary this compound significantly reduced total thiamine levels, with TPP being the predominant form affected in tissues like heart, liver, and muscle. fisheries.orgresearchgate.net

Table 3: Effects of this compound on Thiamine Pyrophosphate (TPP) Levels

| Cell Type / Organism | This compound Concentration | Effect on TPP Level | Citation |

| N9 Microglial Cells (Thiamine-deficient medium) | 10 mmol/L | 80% decrease | mdpi.com |

| N9 Microglial Cells (Thiamine-deficient medium) | IC50 | 2.34 mmol/L | mdpi.com |

| C6 Glial Cells | 20 mmol/L | 80% suppression | mdpi.com |

| Atlantic Salmon (Heart, Liver, Muscle) | Dietary this compound (0.10%) | Decreased TPP concentration | fisheries.orgresearchgate.net |

Enzymatic Interactions and Kinetic Analysis

This compound's primary mechanism of action involves competitive inhibition of thiamine uptake. poultrymed.comwikipedia.orgaffygility.comnih.gov Thiamine is a crucial cofactor for several key enzymes involved in energy metabolism, including the pyruvate dehydrogenase complex (PDHC), α-ketoglutarate dehydrogenase complex, and transketolase. bibliotekanauki.plnih.gov By blocking the thiamine receptors, this compound prevents coccidia from utilizing thiamine, thereby hindering the synthesis of thiamine pyrophosphate (ThDP), the biologically active form of thiamine. poultrymed.comaffygility.comnih.gov

Unlike some other thiamine analogs (e.g., oxythiamine (B85929) and pyrithiamine) that can be phosphorylated and incorporated into the active centers of ThDP-dependent enzymes, this compound is generally difficult to interact directly with enzyme active sites due to its inability to form phosphate (B84403) esters. portlandpress.comuliege.be Instead, its effect is predominantly through the inhibition of thiamine intake. portlandpress.com Research indicates that this compound significantly decreases thiamine transport into cells, including via organic cation transporters (e.g., OTC1 and OTC3). portlandpress.com

Kinetic analyses have shown that this compound competitively inhibits thiamine uptake by Eimeria tenella schizonts and, to a lesser extent, by chick host intestinal cells. For E. tenella schizonts, the inhibition constant (Ki) is reported as 7.6 µM, while for chick host intestinal cells, it is 326 µM. caymanchem.com This differential sensitivity contributes to its selective anticoccidial activity. This compound has also been shown to inhibit PDHC by limiting ThDP concentration, leading to a significant decrease in acetyl-CoA concentration in cholinergic murine neuroblastoma cells in vitro. researchgate.net

Cellular and Subcellular Effects of this compound Action

This compound's interference with thiamine metabolism leads to various cellular and subcellular effects, particularly in models of thiamine deficiency.

Impact on Cellular Viability and Proliferation in In Vitro Models

This compound has been shown to reduce cellular viability in a dose- and time-dependent manner in various in vitro models. For instance, treatment of neuronally differentiated PC-12 cells with this compound (10, 100, or 1000 µM) resulted in a reduction in cell viability, with further decreases observed after 72 and 96 hours of incubation. bibliotekanauki.plresearchgate.net Similarly, in iCell neurons, this compound induced a concentration- and duration-dependent decrease in viability, with significant reductions of 16% and 40% at 1 mM and 2 mM, respectively, after 5 days of exposure. nih.gov At lower concentrations (e.g., 0.5 mM), a longer exposure time (7 days) was required to observe a 15% reduction in viability. nih.gov

In the context of its anticoccidial activity, this compound has demonstrated inhibitory effects on schizogony during Eimeria development assays in PCK cells. nih.gov While effective in inhibiting Eimeria tenella oocyst sporulation in vitro, with efficacies of 74%, 84%, and 91% at 1, 18, and 48 hours of exposure, respectively, at a recommended dose of 1.5g in drinking water, it showed very little efficacy in MDBK invasion assays and in ovo studies. nih.govsryahwapublications.comsryahwapublications.comveterinaryworld.orgresearchgate.net

Table 1: Impact of this compound on Cell Viability in In Vitro Models

| Cell Line/Model | This compound Concentration | Exposure Duration | Observed Effect on Viability | Source |

| PC-12 cells (neuronally differentiated) | 10, 100, 1000 µM | 48, 72, 96 hours | Dose- and time-dependent reduction | bibliotekanauki.plresearchgate.net |

| iCell neurons | 1 mM | 5 days | 16% decrease | nih.gov |

| iCell neurons | 2 mM | 5 days | 40% decrease | nih.gov |

| iCell neurons | 0.5 mM | 7 days | 15% decrease | nih.gov |

Influence on Organellar Function (e.g., Mitochondria, if research exists)

Research indicates that this compound, by inducing thiamine deficiency, can affect mitochondrial function. In cultured neuroblastoma cells, the addition of this compound, a thiamine transport inhibitor, decreased ATP content and increased lactate (B86563) production. nih.gov This led to low oxygen consumption that became insensitive to oligomycin (B223565) and uncouplers, suggesting mitochondrial uncoupling. uliege.benih.gov Electron microscopy revealed that at least 25% of mitochondria in these cells were swollen and electron translucent. uliege.benih.gov These mitochondrial abnormalities, including electron-dense mitochondria and cristae reformation, were rapidly reversible upon the addition of thiamine. uliege.be

Furthermore, this compound-induced thiamine pyrophosphate deficits in cells can augment the toxic effect on acetyl-CoA metabolism. mdpi.com This is significant because the maintenance of the mitochondrial acetyl-CoA pool, derived from glycolytic glucose metabolism, is crucial for neuronal survival, as it is a direct energy precursor through the TCA cycle and respiratory chain. researchgate.net this compound can also inhibit pyruvate dehydrogenase (PDH) activity, an enzyme critical for acetyl-CoA synthesis, particularly in the absence of exogenous thiamine pyrophosphate. mdpi.com

Modulation of Apoptotic Pathways and Cell Cycle Progression (where applicable to research models)

This compound, as a thiamine antagonist, has been shown to modulate apoptotic pathways. In neuronally differentiated rat PC-12 cells, this compound, along with other thiamine antagonists (oxythiamine and pyrithiamine), triggers apoptosis. bibliotekanauki.plnih.govresearchgate.net This process occurs via a mitochondria-dependent caspase-3-mediated signaling pathway. bibliotekanauki.plnih.govresearchgate.neticm.edu.plbibliotekanauki.plnih.gov Evidence includes upregulation of apoptosis inducing factor (AIF) gene expression, DNA fragmentation, and cleavage of caspase-3 with subsequent translocation of the active product to the nucleus. bibliotekanauki.plnih.govresearchgate.netnih.gov

While this compound induces apoptosis, it is generally less potent in this regard compared to oxythiamine and pyrithiamine (B133093) in PC-12 cells. bibliotekanauki.plnih.govresearchgate.netnih.gov For example, the percentage of cells stained by annexin (B1180172) V after exposure to this compound was 65.57% ± 1.7, which was lower than that observed with pyrithiamine (87.2% ± 0.6) and oxythiamine (87.8% ± 3). researchgate.net Early signs of apoptosis were detectable as early as 72 hours of incubation with this compound in neuronally differentiated PC-12 cells. researchgate.net this compound (100 µM) has also been shown to induce apoptosis in PC12 rat adrenal cells and increase the level of cleaved caspase-3. caymanchem.com

Pharmacodynamic Research at the Cellular Level

Pharmacodynamic studies at the cellular level investigate the effects of this compound on cellular processes in relation to its concentration.

Dose-Response Profiling in Cell Culture Systems

Dose-response profiling in cell culture systems demonstrates the concentration-dependent effects of this compound on cellular viability and its target mechanisms. As noted in section 2.2.1, this compound exhibits a dose-dependent reduction in cell viability in PC-12 cells and iCell neurons. bibliotekanauki.plresearchgate.netnih.gov

In studies evaluating its anticoccidial efficacy, this compound achieved varying degrees of inhibition on unsporulated Eimeria tenella oocysts depending on the exposure duration and concentration. sryahwapublications.comsryahwapublications.comveterinaryworld.orgresearchgate.net

Table 2: In Vitro Efficacy of this compound on Eimeria tenella Oocyst Sporulation

| This compound Dose (in drinking water) | Exposure Duration | Efficacy (Unsporulated Oocyst Percentage) | Source |

| 1.5 g (recommended dose) | 1 hour | 74% | sryahwapublications.comsryahwapublications.com |

| 1.5 g (recommended dose) | 18 hours | 84% | sryahwapublications.comsryahwapublications.com |

| 1.5 g (recommended dose) | 48 hours | 91% | sryahwapublications.comsryahwapublications.com |

| 0.6 mg/mL | Not specified (in vitro sporulation assay) | Significantly reduced sporulation rate (lowest among treatments) | veterinaryworld.org |

While specific IC50 values for this compound against Eimeria species in cell culture are not broadly reported, its competitive inhibition of thiamine uptake by E. tenella schizonts has a Ki of 7.6 µM. caymanchem.com In human cancer cell lines (Hep-G2), an IC50 of 44.2 ± 0.007 g/mL has been reported for a crude extract, though this may not directly reflect this compound's isolated effect. researchgate.net For breast cancer cell lines, while other thiamine antagonists were studied, this compound was noted to decrease ATP levels in cultured neuroblastoma cells, but specific IC50 values for this compound as a cytotoxic agent in these models were not provided. nih.gov

Time-Dependent Effects on Parasitic Development In Vitro

This compound, a thiamine analogue, exerts its anticoccidial effects by competitively inhibiting the uptake of thiamine (vitamin B1) by Eimeria parasites, particularly during the highly metabolically active schizogony stage when thiamine demand is elevated. This interference with thiamine metabolism hinders essential carbohydrate synthesis, leading to parasite starvation and impaired development. The parasite's thiamine transport system exhibits a significantly higher sensitivity to this compound compared to that of the host, contributing to its selective toxicity. This compound's action primarily targets first and second-generation schizonts, and it has also been observed to suppress sexual stages (gametogony) and oocyst sporulation mdpi.comhuvepharma.comnih.govscispace.comdovepress.comcambridge.orgrwandafda.gov.rwcambridge.org.

In vitro studies have investigated the time-dependent impact of this compound on various Eimeria developmental stages, with findings varying across parasite species and experimental methodologies. For instance, early research by McDougald and Galloway indicated an inhibitory effect of this compound on schizogony in PCK cells, which was sustained even after the compound's withdrawal mdpi.com. However, some more recent studies using Madin-Darby Bovine Kidney (MDBK) cells have reported minimal efficacy of this compound against Eimeria tenella invasion and subsequent intracellular development, with one study noting a maximum inhibition of only 1.3% on these processes researchgate.netnih.gov. Conversely, other in vitro investigations have demonstrated significant time-dependent inhibition of oocyst sporulation by this compound.

For Eimeria stiedae oocysts, this compound at a concentration of 28 mg/mL exhibited a notable increase in sporulation inhibition over time. After 72 hours of incubation, sporulation was inhibited by approximately 68–79%, which further increased to about 89% after 96 hours nih.gov.

Table 1: Time-Dependent Inhibition of Eimeria stiedae Oocyst Sporulation by this compound In Vitro

| This compound Concentration (mg/mL) | Incubation Time (hours) | Sporulation Inhibition (%) | Citation |

| 28 | 72 | 68–79 | nih.gov |

| 28 | 96 | 89 | nih.gov |

Similarly, in studies involving Eimeria papillata oocysts, this compound at a dose of 8.3 mg showed time-dependent effects on sporulation inhibition. The inhibition rate was 34.61% at 72 hours, marginally increasing to 37.33% after 96 hours scielo.br.

Table 2: Time-Dependent Inhibition of Eimeria papillata Oocyst Sporulation by this compound In Vitro

| This compound Dose (mg) | Incubation Time (hours) | Sporulation Inhibition (%) | Citation |

| 8.3 | 72 | 34.61 | scielo.br |

| 8.3 | 96 | 37.33 | scielo.br |

Another comparative in vitro study evaluating anticoccidial efficacy against Eimeria oocysts reported that this compound significantly increased the percentage of unsporulated oocysts over time. When exposed to this compound, 74% of oocysts remained unsporulated after 1 hour, increasing to 84% after 18 hours, and reaching 91% after 48 hours, indicating a progressive inhibition of sporulation researchgate.net.

Table 3: Time-Dependent Increase in Unsporulated Eimeria Oocysts by this compound In Vitro

| This compound Dose (implied in vitro for comparison) | Incubation Time (hours) | Unsporulated Oocysts (%) | Citation |

| 1.5 g | 1 | 74 | researchgate.net |

| 1.5 g | 18 | 84 | researchgate.net |

| 1.5 g | 48 | 91 | researchgate.net |

Amprolium Resistance: Mechanisms, Epidemiology, and Research Strategies

Molecular and Genetic Mechanisms of Resistance

The emergence of amprolium (B1666021) resistance in Eimeria species, the causative agents of coccidiosis in poultry, is a multifaceted process involving intricate molecular and genetic adaptations. Understanding these mechanisms is crucial for developing sustainable control strategies and preserving the efficacy of this important anticoccidial drug. Resistance can arise from modifications at the drug's target site, the potential involvement of efflux pumps, alterations in parasite metabolism, and a complex genetic basis involving spontaneous mutations and stepwise accumulation of resistance genes.

Target Site Modifications Leading to Decreased Sensitivity

The primary mechanism of action for this compound is its structural similarity to thiamine (B1217682) (Vitamin B1). This compound competitively inhibits the active transport of thiamine in Eimeria, thereby depriving the parasite of this essential cofactor for carbohydrate metabolism. cambridge.org Resistance to this compound is thought to involve modifications of the target site, leading to decreased sensitivity to the drug's inhibitory effects. tandfonline.com An this compound-resistant line of Eimeria has demonstrated a reduced sensitivity to the inhibitory actions of the drug, which is believed to be a result of changes at the molecular level in the specific target receptor, although this receptor remains unidentified. tandfonline.com This alteration likely reduces the binding affinity of this compound to the thiamine transporter, allowing the parasite to maintain sufficient thiamine uptake even in the presence of the drug.

Potential Role of Efflux Mechanisms

Efflux pumps are transport proteins that actively extrude toxic substances, including drugs, from the cell. This mechanism is a common cause of multidrug resistance in bacteria and is also implicated in resistance in some parasitic protozoa. nih.govnih.govresearchgate.net While direct evidence for this compound-specific efflux pumps in Eimeria is not yet established, it is a plausible mechanism contributing to resistance. cambridge.org Such pumps could reduce the intracellular concentration of this compound, preventing it from reaching a level sufficient to inhibit thiamine transport effectively. The upregulation of genes encoding for ATP-binding cassette (ABC) transporters, a large family of efflux pumps, has been observed in drug-resistant strains of Eimeria tenella, suggesting a potential role in drug extrusion.

Altered Metabolic Pathways in Resistant Strains

Eimeria parasites possess complex metabolic pathways to support their rapid replication within the host. Resistance to this compound may involve metabolic adaptations that bypass the thiamine-dependent steps or enhance the parasite's ability to scavenge thiamine from the host environment. cambridge.org For instance, resistant strains might upregulate alternative metabolic pathways that are less reliant on thiamine pyrophosphate, a key coenzyme in carbohydrate metabolism that is indirectly inhibited by this compound. cambridge.org Studies on Eimeria-infected poultry have revealed significant alterations in amino acid metabolism, including the upregulation of the lysine (B10760008) biosynthesis pathway and downregulation of the arginine and proline metabolic pathway. nih.govresearchgate.net While not directly linked to this compound resistance, these findings highlight the metabolic plasticity of Eimeria and its potential to adapt to drug-induced stress. Further research is needed to elucidate the specific metabolic changes that confer resistance to this compound.

Genetic Basis of Resistance Development in Eimeria Spp.

The development of this compound resistance in Eimeria is a genetic process driven by mutation and selection. tandfonline.comtandfonline.com The haploid nature of the asexual stages of the Eimeria life cycle means that resistant mutants can be immediately selected for in the presence of the drug. cambridge.org

While specific genes conferring this compound resistance have not been definitively identified, advances in genomics are paving the way for their discovery. The sequencing of the Eimeria tenella genome has provided a crucial resource for identifying genetic markers associated with drug resistance. tandfonline.com Resequencing technologies have been employed to pinpoint mutation sites in the resistance genes of various drug-resistant Eimeria strains. nih.gov Comparative genomic and transcriptomic studies between this compound-sensitive and -resistant lines are critical for identifying candidate resistance genes and understanding their functions.

Resistance to this compound in Eimeria is believed to arise through spontaneous mutations. tandfonline.comtandfonline.com However, the frequency of mutants resistant to high concentrations of this compound is very low. tandfonline.comtandfonline.com Consequently, resistance typically develops in a stepwise fashion. tandfonline.comnih.gov This process begins with the selection of mutants that are resistant to low levels of the drug. tandfonline.com Subsequent passages of the parasite population in the presence of increasing drug concentrations select for additional mutations, which collectively confer resistance to higher levels of this compound. tandfonline.comtandfonline.com This gradual acquisition of resistance is in contrast to some other anticoccidial drugs where resistance can emerge from a single mutation. tandfonline.comtandfonline.comnih.gov

**Table 1: Summary of this compound Resistance Mechanisms in *Eimeria***

| Mechanism | Description | Key Findings |

|---|---|---|

| Target Site Modification | Alterations in the thiamine transporter reduce the binding affinity of this compound. | Resistant Eimeria lines show decreased sensitivity to this compound's inhibitory effects, suggesting molecular changes in the target receptor. tandfonline.com |

| Efflux Mechanisms | Active transport of this compound out of the parasite cell, reducing its intracellular concentration. | Upregulation of ABC transporter genes has been observed in drug-resistant E. tenella, though a direct link to this compound is not yet confirmed. |

| Altered Metabolic Pathways | Parasites may utilize alternative metabolic routes to bypass the thiamine-dependent steps inhibited by this compound. | Eimeria infection alters host amino acid metabolism, indicating metabolic adaptability that could contribute to drug resistance. nih.govresearchgate.net |

| Genetic Basis | Resistance arises from spontaneous mutations and is selected for under drug pressure. | The haploid nature of asexual stages allows for immediate selection of resistant mutants. cambridge.org |

| Stepwise Resistance | Resistance develops gradually through the accumulation of multiple mutations. | Initial mutations confer low-level resistance, with subsequent mutations leading to higher resistance levels. tandfonline.comtandfonline.comnih.gov |

Genetic Segregation and Recombination in Resistance Transmission

The transmission and spread of this compound resistance within Eimeria populations are not solely dependent on the clonal expansion of resistant parasites. Genetic exchange through sexual reproduction plays a crucial role. Mating experiments have demonstrated that resistance traits can be transferred between coccidial gametes. nih.gov This genetic mixing, through segregation and recombination following cross-fertilization, facilitates the emergence of strains with multiple resistance characteristics. tandfonline.com

Research has successfully demonstrated this phenomenon in laboratory settings. For instance, genetic recombination has been used to produce a line of Eimeria tenella that is resistant to this compound, decoquinate (B1670147), and robenidine (B1679493) simultaneously. nih.gov Such studies underscore the capacity of Eimeria parasites to consolidate different resistance genes within a single lineage, posing a significant challenge to chemical control strategies. This mechanism allows for a more rapid adaptation to multiple anticoccidial drugs than would be possible through the sequential accumulation of spontaneous mutations alone. tandfonline.comnih.gov

Epidemiology and Dynamics of this compound Resistance Development

The development of resistance to this compound is a well-documented phenomenon that has evolved over time and across different geographical regions. Soon after its introduction in 1960, this compound was widely used due to its safety and efficacy; however, by 1966, resistant strains of coccidia had become a significant problem in the poultry industry. ilacadofsci.com The continuous and widespread application of the drug has led to a high prevalence of this compound-resistant Eimeria strains. ilacadofsci.com

Recent research studies from various parts of the world confirm the persistence and high prevalence of this compound resistance. Investigations into field isolates consistently reveal reduced sensitivity or outright resistance. For example, a study in Zhejiang province, China, found that local Eimeria isolates had developed varying degrees of resistance to a panel of anticoccidial drugs, including this compound. researchgate.net Similarly, a large-scale epidemiological survey in Korea highlighted a high prevalence of coccidiosis and severe drug resistance, with strong resistance to multiple anticoccidials observed in field samples. researchgate.net In Iran, studies have demonstrated evident resistance to a combination of this compound and ethopabate (B1671619) in field isolates. nih.gov

Geographic Prevalence of this compound Resistance in Research Studies

| Geographic Location | Year of Study Publication | Key Findings on this compound Resistance | Source |

|---|---|---|---|

| Zhejiang Province, China | 2017 | Two field isolates showed varying degrees of resistance to this compound among other tested anticoccidials. | researchgate.net |

| Korea | 2023 | A high prevalence of severe drug-resistant Eimeria species was found, with a recommendation to avoid long-term use of this compound to maintain efficacy. | researchgate.net |

| Iran | 2017 | Field isolates showed resistance to a combination product of this compound and ethopabate. | nih.gov |

| Southern Nigeria | 2021 | Populations of Eimeria tenella expressed resistance to this compound hydrochloride. | researchgate.net |

Laboratory studies have identified several key factors that influence the rate and likelihood of this compound resistance developing in Eimeria populations. A primary factor is the intensity of drug selection pressure. nih.gov Resistance to this compound has been found to develop more readily in experimental settings where a large number of parasites are exposed to the drug. nih.gov This can be achieved by increasing the number of oocysts in the initial inoculum or by increasing the number of host birds in the experimental group, thereby increasing the total parasite population. nih.gov

The development of this compound resistance is often a gradual, stepwise process. nih.gov This suggests that resistance may involve several mutations at multiple genetic loci rather than a single mutation event. tandfonline.com In this model, a mutant parasite that is resistant to a low level of this compound is first selected. Following several passages in the presence of the drug, this low-resistance mutant comes to dominate the population. Subsequently, a second mutation may occur within this population, conferring resistance to higher concentrations of the drug. tandfonline.com Attempts to select for high-level resistance in a single step have often been unsuccessful, which is thought to be due to the very low natural frequency of mutants resistant to high drug concentrations. tandfonline.com

Cross-resistance occurs when a parasite develops resistance to one drug and, as a result, also shows resistance to other drugs, typically those with a similar mode of action. cambridge.org However, in the case of this compound, a thiamine antagonist, the patterns are not always straightforward. While multi-drug resistant lines have been developed, this is often achieved through genetic recombination rather than true cross-resistance stemming from a shared resistance mechanism. tandfonline.comnih.gov

For example, a laboratory-developed line of E. tenella was made resistant to this compound, decoquinate, and robenidine through genetic recombination. nih.gov Interestingly, researchers were unable to create a cross between this triple-resistant line and other lines that were resistant to clopidol (B1669227) or a combination of arprinocid (B118496) and halofuginone, suggesting distinct genetic loci or mechanisms of resistance for these different classes of drugs. nih.gov Therefore, while it is possible for Eimeria to become resistant to this compound alongside other anticoccidials, this does not necessarily imply a common mechanism of cross-resistance. cambridge.org

Research Approaches for Resistance Mitigation and Surveillance

To combat the development of resistance and enhance the efficacy of this compound, researchers have extensively investigated its use in combination with other anticoccidial compounds. Combining drugs with different modes of action or different target species of Eimeria can produce synergistic effects, broaden the spectrum of activity, and potentially delay the onset of resistance. poultrymed.comnih.gov

A well-established combination is this compound with ethopabate and sulfaquinoxaline (B1682707). poultrymed.comnih.gov this compound is highly effective against cecal coccidiosis caused by E. tenella, while ethopabate and sulfaquinoxaline show greater activity against intestinal species like E. acervulina and E. maxima. nih.gov This combination was specifically designed to provide a broader spectrum of protection against the various pathogenic Eimeria species that can infect a poultry flock. nih.gov

Other combinations have also shown promise in research settings. Studies in rabbits with natural coccidial infections found that the concurrent use of this compound and toltrazuril (B1682979) was superior to the use of either drug alone, suggesting an augmented or synergistic effect. nih.gov More novel approaches include combining this compound with non-drug alternatives. An in-vitro study investigating a probiotic complex (containing Lactobacillus, Bifidobacteria, Enterococcus, and Streptococcus) with this compound found that the combination was the most effective treatment for inhibiting oocyst sporulation. nih.gov However, the in-vivo results of the same study were more complex, indicating that while the combination prevented mortality, it also resulted in unexpectedly higher lesion scores compared to this compound used alone. nih.gov

Research Findings on this compound Combination Therapies

| Combination Agents | Target Host/Parasite | Observed Effect | Source |

|---|---|---|---|

| Ethopabate, Sulfaquinoxaline, or Pyrimethamine | Poultry / Eimeria spp. | Extended and strengthened spectrum of activity. | poultrymed.com |

| Carbarsone | Turkeys / Eimeria spp. and Histomonas | No interference of efficacy; both drugs were effective against their target diseases when used in combination. | researchgate.net |

| Toltrazuril | Rabbits / Eimeria spp. | Concurrent use was superior to single-drug therapy, suggesting an augmented effect. | nih.gov |

| Probiotic Complex | Broiler Chickens / Eimeria tenella | In vitro: Significantly reduced oocyst sporulation. In vivo: Prevented mortality but resulted in higher lesion scores than this compound alone. | nih.gov |

Research into Rotation Strategies and Their Impact on Resistance Stability

The continuous use of a single anticoccidial drug, such as this compound, creates significant selection pressure that favors the emergence and spread of resistant Eimeria strains. To mitigate this, rotation strategies, which involve the alternating use of different anticoccidial agents or the integration of vaccines, have been researched as a means to preserve the efficacy of existing drugs and manage resistance. The core principle behind these strategies is to reduce the consistent selective pressure of a single compound, thereby potentially slowing the development of resistance or even restoring sensitivity in parasite populations.

One of the most promising rotation strategies involves the use of live coccidiosis vaccines. These vaccines introduce drug-sensitive strains of Eimeria into the poultry house environment. Through genetic recombination during the sexual stage of the parasite's life cycle, these vaccine strains can interbreed with the resident drug-resistant field strains. This process can lead to the reintroduction of drug-sensitivity genes into the parasite population, effectively diluting the prevalence of resistance.

Several studies have demonstrated the potential of this approach. Research has shown that alternating vaccination cycles with traditional anticoccidial drug programs can lead to an improvement in the sensitivity of Eimeria field populations to drugs that were previously losing effectiveness. For instance, a study by Dardi et al. (2015) indicated that three consecutive vaccination cycles could alter the resistance profile of Eimeria spp. on a farm, controlling coccidiosis for at least two flocks after the vaccination period. However, the same study also noted that some level of resistance began to re-emerge in the second cycle post-vaccination, suggesting that the number of vaccination cycles required to achieve full sensitivity may vary and that resistance can be a persistent issue.

The stability of this compound resistance in the absence of the drug or in the presence of other anticoccidials has been a subject of investigation. Some studies have shown that resistance to amproliam can be unstable. For example, strains of Eimeria tenella resistant to this compound became sensitive to the drug again after being propagated in birds treated with other anticoccidials. In contrast, other research has found that resistance to this compound in Eimeria acervulina persisted even after passage in the presence of monensin. This suggests that the stability of this compound resistance can vary depending on the Eimeria species and the specific rotation program implemented.

The table below summarizes findings from various studies on the impact of rotation and withdrawal of this compound on resistance stability.

| Eimeria Species | Experimental Condition | Outcome on this compound Resistance | Reference |

| Eimeria tenella | Propagation in birds given other drugs | Became sensitive | McLoughlin (1971) |

| Eimeria acervulina | Passage in the presence of monensin | Persisted | Jeffers & Challey (1973) |

| Eimeria spp. | Three consecutive vaccination cycles | Altered resistance profile, but some resistance re-emerged | Dardi et al. (2015) |

Development of Novel Molecular Interventions Targeting Resistance Pathways

The development of novel molecular interventions to combat this compound resistance is an area of growing research interest. These strategies aim to overcome resistance by targeting the specific molecular mechanisms that confer it. This compound is a structural analog of thiamine (vitamin B1) and its primary mode of action is the competitive inhibition of thiamine uptake by the parasite. It is understood that this compound blocks the thiamine transporter in Eimeria species, leading to a deficiency of this essential vitamin and subsequent disruption of carbohydrate metabolism.

Resistance to this compound is believed to arise from modifications in the molecular target, which is the thiamine transporter. Therefore, a key research focus is to characterize this transporter at the molecular level in both susceptible and resistant Eimeria strains. Identifying the specific genetic mutations that lead to a reduced affinity of the transporter for this compound, while still allowing for sufficient thiamine uptake for parasite survival, is a critical first step.

With advancements in molecular biology, several cutting-edge technologies are being explored for their potential to develop novel interventions:

Genetic Manipulation and Gene Editing: The advent of genetic manipulation tools for Eimeria, including the use of CRISPR/Cas9, opens up new avenues for studying and potentially reversing drug resistance. Researchers can now more readily create genetically modified parasites to study the function of specific genes related to drug resistance. For instance, it is now feasible to attempt to revert a mutated, resistant version of the thiamine transporter gene back to its susceptible form to confirm its role in resistance. While still in the research phase, these technologies could theoretically be used to develop strategies to re-sensitize resistant parasite populations.

Identification of Novel Drug Targets: A deeper understanding of the molecular pathways affected by this compound can lead to the identification of other critical components in the thiamine utilization pathway that could serve as new drug targets. By targeting a different step in the same essential metabolic process, it may be possible to develop new compounds that are effective against this compound-resistant strains.

Development of New Thiamine Analogs: With a detailed understanding of the structural changes in the this compound-binding site of the thiamine transporter in resistant parasites, it is possible to design and synthesize new thiamine analogs. These novel compounds could be engineered to bind effectively to the altered transporter, thereby overcoming the resistance mechanism.

The table below outlines some of the emerging molecular approaches and their potential applications in overcoming this compound resistance.

| Molecular Approach | Potential Application | Research Status |

| CRISPR/Cas9 Gene Editing | Reversion of resistance-conferring mutations in the thiamine transporter gene. | Experimental |

| Next-Generation Sequencing | Identification of specific mutations in the thiamine transporter gene of resistant strains. | Ongoing |

| Development of Novel Thiamine Analogs | Design of new drugs that can bind to the altered thiamine transporter in resistant parasites. | Conceptual/Early Stage |

While the development of these novel molecular interventions is still largely in the experimental and preclinical stages, they represent a promising future direction for the sustainable control of coccidiosis in the face of growing this compound resistance.

Dispositional and Pharmacokinetic Research Methodologies for Amprolium

Studies on Absorption and Distribution in Research Models

Research into the absorption and distribution of amprolium (B1666021) provides foundational knowledge on its movement and concentration within biological systems. These studies primarily utilize non-human models to elucidate the compound's behavior following administration.

Membrane Permeability Research

This compound's mechanism of action is intrinsically linked to membrane transport. It is a structural analogue of thiamine (B1217682) (vitamin B1) and functions as a competitive antagonist in the biochemical pathways of thiamine transport. neliti.com Research indicates that this compound competitively inhibits the active transport of thiamine, thereby blocking thiamine receptors on cell membranes. poultrymed.com This prevents parasites like coccidia from utilizing the essential vitamin. poultrymed.com Studies using in vitro models with chicken intestinal cells have been employed to quantify this interaction. neliti.com This competitive inhibition of a specific vitamin transport system is the primary characteristic of this compound's membrane permeability studied in research models.

Tissue Distribution Modeling and Analysis (Non-human models)

Investigations into the tissue distribution of this compound have been conducted across several non-human models, primarily in poultry, to understand its accumulation and persistence. Following administration, this compound distributes to various tissues. neliti.com

In broiler chickens, pharmacokinetic studies show that this compound can persist in most tissues for 72 hours after repeated administrations. nih.gov Specific residue studies in chickens have identified its presence in muscle, liver, kidney, and skin with subcutaneous fat. neliti.com One study utilizing ¹⁴C-labeled this compound found that residual concentrations varied across muscle, liver, and kidney samples. neliti.com In laying hens, a linear relationship has been observed between the concentration of this compound in feed and its subsequent concentration in egg yolk. neliti.com Other research indicates that in animals fed with this compound-containing feed, the compound can accumulate in the heart, kidney, liver, and brain. laboratuvar.com

Table 1: this compound Tissue Distribution in Non-Human Research Models This table is interactive. You can sort and filter the data.

| Animal Model | Tissue/Product | Research Finding | Source(s) |

|---|---|---|---|

| Broiler Chickens | Various Tissues | Persists in most tissues for 72 hours post-administration. | nih.gov |

| Broiler Chickens | Liver | Residual amounts detected ranged from 178 to 330 mcg/kg. | neliti.com |

| Broiler Chickens | Kidney | Residual amounts were below the limit of quantitative determination. | neliti.com |

| Broiler Chickens | Muscle | Residual amounts were detected after a 2-day waiting period. | neliti.com |

| Laying Hens | Egg Yolk | Concentration in yolk is linearly related to concentration in feed. | neliti.com |

| Animals (General) | Heart, Brain | Accumulation has been noted in these tissues. | laboratuvar.com |

Blood-Brain Barrier Transport Studies (in research models)

This compound's ability to cross the blood-brain barrier (BBB) is inferred from its known mechanism and observed neurological effects in animal models. As a thiamine analogue, it appears to utilize or interfere with thiamine's transport system across the BBB. neliti.com Studies in white mice have suggested that the transport mechanism for this compound across the blood-brain system is similar to that of thiamine. neliti.com The accumulation of this compound in the brain has been noted in animals receiving the compound in their feed. laboratuvar.com This transport into the central nervous system is significant, as insufficient thiamine intake in conjunction with this compound administration can lead to a decrease in thiamine concentration in tissues, including the brain. neliti.com

Metabolism and Biotransformation Pathways Research

The study of how this compound is metabolized and transformed within the body is crucial for understanding its clearance and the nature of its residues.

Identification and Characterization of this compound Metabolites (in research models)

While pharmacokinetic studies confirm that this compound is metabolized, the specific chemical structures of its metabolites are not extensively detailed in the reviewed scientific literature. Methodologies used in residue studies imply the existence of metabolites. For instance, a fluorimetric thiochromic method used in one study was reported to have a detection rate covering 73-79% of the total number of metabolites, though it did not identify them. neliti.com The standard approach for such research involves administering the compound to animal models and analyzing biological samples (e.g., plasma, urine, feces) using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the chemical structures of metabolites.

Enzymatic Biotransformation Studies In Vitro and In Vivo (Non-human)

Research indicates that this compound is rapidly eliminated from the body, primarily via the kidneys, which suggests an efficient clearance process. poultrymed.com However, specific studies identifying the enzymatic pathways responsible for the biotransformation of this compound, such as the involvement of cytochrome P450 (CYP) or other enzyme systems, were not detailed in the reviewed sources.

Generally, enzymatic biotransformation studies are conducted using a variety of in vitro and in vivo models. In vitro methods often utilize liver fractions, such as microsomes or S9 mix, which contain phase I and phase II metabolic enzymes. mdpi.com Primary hepatocytes from different species are also used to study metabolic pathways in a cellular context. bioivt.com These studies help to identify which specific enzymes (e.g., CYP isozymes) are responsible for a compound's metabolism, providing insight into potential drug-drug interactions and species differences in metabolism. bioivt.com

Excretion Research Methodologies for this compound

The elimination of this compound from the body is a critical aspect of its pharmacokinetic profile. Research into its excretion pathways primarily involves methodologies aimed at understanding how the compound is cleared through renal and biliary systems.

Renal and Biliary Clearance Investigations

Investigations into the excretion of this compound have largely centered on its clearance by the kidneys, with evidence pointing to it being the primary route of elimination in several species. poultrymed.com Methodologies to study renal clearance involve detailed analysis of urine and plasma concentrations, while biliary clearance studies, though less specific for this compound in available literature, would typically involve the collection and analysis of bile.

Research in dogs has provided significant insights into the renal handling of this compound. Studies show that at low plasma concentrations, this compound is cleared by the kidneys at a rate that approaches the renal plasma flow, which is indicative of active tubular secretion. nih.gov This secretion is characteristic of a transport mechanism for organic bases. Key findings from these investigations include:

The renal clearance of this compound is not affected by organic acids like p-aminohippurate (B12120003) or probenecid. nih.gov

Clearance is competitively inhibited by other quaternary bases, such as mepiperphenidol, confirming its secretion via the renal organic cation transport system. nih.gov

The clearance of this compound is influenced by urinary pH, with clearance decreasing as the urinary pH increases. nih.gov

Urine flow rate, within a substantial range, does not significantly alter the clearance of this compound at either high or low urinary pH. nih.gov

While renal excretion is well-documented, specific studies detailing the biliary clearance of this compound are not prominent in the available scientific literature. After oral administration, this compound is primarily excreted through feces, which may suggest a role for biliary excretion, but direct quantification is lacking. rwandafda.gov.rw Methodologies for investigating biliary excretion in animal models, which could be applied to this compound, include the use of bile duct-cannulated animals to allow for direct collection of bile. nih.gov Fecal recovery studies, often using radiolabeled compounds, are also a common approach to quantify the extent of drug elimination through non-urinary pathways, which would encompass biliary excretion. unc.edu

Advanced Pharmacokinetic Modeling and Simulation

To quantitatively describe the concentration-time course of this compound in the body, researchers employ advanced pharmacokinetic modeling and simulation techniques. These methods are essential for interpreting experimental data and understanding the disposition of the drug.

Population Pharmacokinetics in Animal Studies (non-human)

Population pharmacokinetics is a powerful methodology used to identify and quantify the sources of variability in drug concentrations among a population of subjects. This approach uses mathematical models to describe the drug's behavior and accounts for both explainable variability (due to factors like weight, age, or organ function) and unexplainable (random) inter-individual variability. Physiologically based pharmacokinetic (PBPK) models represent a sophisticated form of this approach, incorporating physiological and anatomical data of the species to simulate the absorption, distribution, metabolism, and excretion of a compound. mdpi.comnih.gov

Despite the utility of this approach in veterinary drug development for optimizing formulations and predicting safety, specific population pharmacokinetic models for this compound in non-human animal studies are not extensively reported in the publicly accessible scientific literature. The development of such a model would involve collecting pharmacokinetic data from a large and representative group of animals and analyzing it, often using nonlinear mixed-effects modeling software, to estimate population-level pharmacokinetic parameters and their variability.

Compartmental and Non-Compartmental Analysis Methodologies

Both compartmental and non-compartmental analyses are widely used to describe the pharmacokinetics of this compound from concentration-time data.

Compartmental Analysis involves developing a mathematical model consisting of one or more hypothetical compartments to describe the drug's disposition. Studies in chickens have successfully applied this methodology to this compound.

Two-Compartment Model: Following intravenous administration in broiler chickens, the plasma concentration-time profile of this compound is best described by a two-compartment open model. nih.govnih.gov This model assumes the drug distributes between a central compartment (representing blood and highly perfused tissues) and a peripheral compartment (representing less well-perfused tissues) before being eliminated from the central compartment.

One-Compartment Model: After oral administration in the same species, the data was best fitted to a one-compartment model. nih.gov This simpler model treats the entire body as a single, kinetically homogenous unit.

A notable finding in chickens is the observation of a "flip-flop" phenomenon after oral administration. nih.gov This occurs when the rate of absorption from the gut is slower than the rate of elimination from the body. Consequently, the terminal slope of the plasma concentration-time curve reflects the absorption rate constant (Ka) rather than the elimination rate constant (Kel). nih.gov

Non-Compartmental Analysis (NCA) , also known as model-independent analysis, calculates key pharmacokinetic parameters directly from the observed concentration-time data without assuming a specific compartmental model. While specific studies focusing solely on NCA for this compound's own pharmacokinetics are less detailed, this methodology is a standard tool used in pharmacokinetic research and has been employed in studies investigating the interaction of this compound with other drugs.

The table below presents pharmacokinetic parameters of this compound in chickens determined using compartmental analysis from two independent studies.

Pharmacokinetic Parameters of this compound in Chickens (Intravenous Administration)

| Parameter | Study 1 (Hamamoto et al., 2000) nih.gov | Study 2 (El-Kholy et al., 1999) nih.gov |

|---|---|---|

| Model | 2-Compartment | 2-Compartment |

| Elimination Half-life (t½β) | 0.21 h | 4.89 ± 0.3 h |

| Volume of Distribution (Vd) | 0.12 L/kg | 0.34 ± 0.005 L/kg (Vdss) |

| Total Body Clearance (Cl) | 1.32 L/h·kg | 0.562 ± 0.015 ml/kg/min |

Data presented as mean or mean ± standard deviation where available. Vdss refers to the volume of distribution at steady state.

Advanced Analytical and Bioanalytical Methodologies for Amprolium Quantification

Chromatographic Techniques for Amprolium (B1666021) Analysis

Chromatography, a powerful separation science, offers the selectivity and sensitivity required for the determination of this compound, often at trace levels. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique, with various modes adapted to handle the specific chemical properties of this compound. Gas Chromatography (GC) has also been explored, although its application is less common.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and robust technique for this compound quantification. Method development has focused on addressing the challenge of retaining and separating the highly polar this compound molecule from complex sample matrices. Several HPLC modes, including reversed-phase, hydrophilic interaction, ion-pair, and cation exchange chromatography, have been successfully applied.

Reversed-phase HPLC (RP-HPLC) is a widely used chromatographic technique, but it presents challenges for highly polar compounds like this compound, which may have little retention on nonpolar stationary phases and elute near the void volume. scispace.comjapsonline.com Despite this, several RP-HPLC methods have been developed, often in conjunction with ion-pairing agents to enhance retention.

One study detailed a simple, rapid, and sensitive RP-HPLC method for the simultaneous estimation of this compound hydrochloride (AMP) and Ethopabate (B1671619) (ETH) in a combination syrup. sciencepublishinggroup.comresearchgate.net The separation was achieved on a base deactivated silanol (B1196071) (BDS) C18 column with a mobile phase of methanol (B129727) and water (60:40 v/v) containing 0.5% heptanesulfonic acid sodium at a pH of 3.7. sciencepublishinggroup.comresearchgate.net This method demonstrated good linearity over concentration ranges of 48-480 µg/ml for this compound and 3-30 µg/ml for ethopabate, with a correlation coefficient (r²) of 0.99996 for both compounds. sciencepublishinggroup.comresearchgate.net

Another method developed for analyzing this compound and ethopabate in chicken feed utilized a C-8 column with a mobile phase of methanol-water (40:60) containing octanesulfonic acid, triethylamine, and acetic acid. nih.gov This approach achieved baseline separation with linearity over 10-180 ng for this compound. nih.gov Recovery studies from spiked feed samples showed excellent results, with a mean recovery of 99.4% for this compound. nih.gov

| Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Combination Syrup | BDS C18 (250mm x 4.6mm, 5 µm) | Methanol:Water (60:40 v/v) with 0.5% Heptanesulfonic acid sodium (pH 3.7) | Not Specified | Linearity: 48-480 µg/ml (r² = 0.99996) | sciencepublishinggroup.comresearchgate.net |

| Chicken Feed | C-8 | Methanol:Water (40:60) with octanesulfonic acid, triethylamine, acetic acid | UV (274 nm) | Linearity: 10-180 ng; Recovery: 99.4% | nih.gov |

| Cattle & Chicken Muscle | C18 (250 × 4.6 mm, 5 µm) | Gradient elution with 20 mM Heptafluorobutyric acid (HFBA) and MeOH:ACN (1:1.8) | UV-vis | Linearity: r² > 0.997; LOQ: 0.13-0.18 mg/kg | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an increasingly popular alternative to RP-HPLC for the analysis of polar compounds. researchgate.net This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which facilitates the retention of polar analytes like this compound. researchgate.netchromatographyonline.com HILIC is particularly advantageous as it can increase retention, provide different selectivity compared to reversed-phase methods, and improve sensitivity when coupled with mass spectrometry (MS). chromatographyonline.com

A fast liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using HILIC was developed for this compound analysis in food samples like chicken muscle, eggs, and animal feed. researchgate.netnih.gov The method employed a Fused-Core HILIC column with an isocratic elution of acetonitrile (B52724) and a formic acid/ammonium (B1175870) formate (B1220265) buffer (60:40), allowing for the analysis of this compound in under 3 minutes. researchgate.netnih.gov This method demonstrated good precision with a relative standard deviation (RSD) below 13% and achieved low limits of detection (LODs) between 0.1 and 0.6 µg/kg. researchgate.netnih.gov

Another study developed and validated a stability-indicating HILIC method for this compound hydrochloride in a water-soluble powder formulation. japsonline.com This method used a zwitterionic HILIC (ZIC-HILIC) column with a mobile phase of 200mM ammonium acetate (B1210297) and acetonitrile (25:75 v/v) at a pH of 5.7. japsonline.com The ZIC-HILIC approach was also successfully used for the simultaneous determination of this compound hydrochloride, sulfaquinoxaline (B1682707) sodium, and Vitamin K3 in a veterinary powder, overcoming the poor retention observed in reversed-phase and ion-pair systems. scispace.com

| Matrix | Column | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| Food (Meat, Eggs) | Fused-Core HILIC | Acetonitrile:Formic acid/ammonium formate buffer pH 4 (60:40) | MS/MS | Analysis time < 3 min; LODs: 0.1-0.6 µg/kg | researchgate.netnih.gov |

| Water Soluble Powder | ZIC-HILIC (250 mm × 4.6 mm, 5 µm) | 200mM Ammonium acetate:Acetonitrile (25:75 v/v), pH 5.7 | PDA (267 nm) | Stability-indicating method, well-resolved from degradation products. | japsonline.com |

| Veterinary Powder | ZIC-HILIC (250 mm × 4.6 mm, 5 µm) | 0.2 M Ammonium acetate:Acetonitrile (15:85 v/v), pH 5.7 | UV (263 nm) | Successfully separated three highly hydrophilic active ingredients. | scispace.comalquds.edu |

Ion-Pair Chromatography (IPC) is a technique used to separate ionic compounds on a reversed-phase column. technologynetworks.com It involves adding an ion-pairing reagent to the mobile phase, which has a charge opposite to that of the analyte. technologynetworks.com This reagent forms a neutral, hydrophobic ion pair with the analyte, increasing its retention on the nonpolar stationary phase. technologynetworks.com This approach is particularly useful for cationic compounds like this compound. researchgate.net

A method for determining this compound in complete feeds and premixes utilized isocratic ion-pair reversed-phase liquid chromatography. nih.govoup.com this compound was extracted with a methanol-water mixture containing 5mM dioctylsulfosuccinate (DOSS) as the ion-pairing reagent. The mobile phase consisted of 40% acetonitrile containing 4mM DOSS, 0.3% diethylamine, and 1% acetic acid. nih.govoup.com The method demonstrated good linearity from 2.5-50 µg/mL and a mean recovery of 100.1%. nih.govoup.com

In another study for the simultaneous analysis of this compound and decoquinate (B1670147) in muscle tissue, heptafluorobutyric acid (HFBA) was used as an ion-pair reagent to facilitate the retention of both drugs in the reversed-phase mode. researchgate.net This highlights the utility of IPC in methods designed to quantify multiple analytes with differing polarities.

| Matrix | Column | Ion-Pair Reagent | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Feeds and Premixes | Reversed-Phase | Dioctylsulfosuccinate (DOSS) | 40% Acetonitrile with DOSS, diethylamine, and acetic acid | UV (270 nm) | Linearity: 2.5-50 µg/mL; Recovery: 100.1% | nih.govoup.com |

| Chicken Feed | C-8 | Octanesulfonic acid | Methanol:Water (40:60) with ion-pair reagent, triethylamine, and acetic acid | UV (274 nm) | Linearity: 10-180 ng injected | nih.gov |

| Cattle & Chicken Muscle | C18 | Heptafluorobutyric acid (HFBA) | Gradient elution with 20 mM HFBA and MeOH:ACN | UV-vis | Simultaneous determination of this compound and decoquinate | researchgate.net |

Given that this compound exists as a cation, Cation Exchange Chromatography is a highly suitable and direct method for its analysis. rhhz.net This technique utilizes a stationary phase with negatively charged functional groups that electrostatically interact with and retain the positively charged this compound molecule.

A validated Community method for the quantification of this compound in premixtures and feedingstuffs is based on Cation Exchange HPLC coupled with Ultraviolet (UV) detection. nih.gov This official method reports strong performance characteristics, including a relative standard deviation for repeatability (RSDr) ranging from 1.9% to 5.0% and a relative standard deviation for reproducibility (RSDR) from 3.0% to 6.5%. The recovery rates for this method were reported to be in the range of 91% to 103%. nih.gov Cation exchange chromatography is frequently employed in monoclonal antibody purification and can be operated in a bind-elute mode, where the analyte of interest is bound to the column and later eluted by changing the mobile phase conditions, such as increasing the ionic strength. nih.gov

Gas Chromatography (GC) Applications in this compound Research

Gas Chromatography (GC) is another powerful separation technique, but its application for the analysis of this compound is less common than HPLC. tandfonline.com A primary challenge is that GC is best suited for volatile and thermally stable compounds. Polar and non-volatile molecules like this compound typically require a derivatization step to increase their volatility and improve their chromatographic behavior. mdpi.comsigmaaldrich.com The derivatization process involves chemically modifying the analyte, for example, by esterifying carboxyl groups and blocking amino groups, which can add time and complexity to the analytical workflow. mdpi.comsigmaaldrich.com While GC-MS methods have been reported for the determination of this compound, the necessity of derivatization is a significant drawback compared to liquid chromatography techniques like HILIC, which can analyze the polar compound directly. tandfonline.commdpi.com

Mass Spectrometry Applications for this compound

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the trace analysis of veterinary drug residues like this compound. Its high sensitivity and selectivity allow for the detection and quantification of this compound at very low concentrations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been extensively validated for the trace analysis of this compound in various complex matrices such as animal feed, chicken tissues, and eggs. These methods demonstrate excellent performance characteristics in terms of linearity, precision, accuracy, and sensitivity.

A fast LC-MS/MS method utilizing a hydrophilic interaction liquid chromatography (HILIC) system has been developed for the analysis of this compound in food samples. nih.gov This method showed good precision with a relative standard deviation (RSD) of less than 13% and allowed for the determination of this compound down to the parts-per-billion (ppb) level, with limits of detection (LODs) between 0.1 and 0.6 µg/kg. nih.gov The method's validation, following regulatory guidelines, confirms its suitability for official control of this compound in feed. nih.gov

For determining residual this compound in bovine tissues, a method involving extraction with a phosphate (B84403) buffer solution followed by purification and analysis by LC-MS/MS has been established. researchgate.net This method demonstrated good linearity for this compound at concentrations ranging from 5 to 2000 µg/L, with a linear relative coefficient greater than 0.999. researchgate.net

The following table summarizes key validation parameters from a representative LC-MS/MS method for this compound analysis:

| Parameter | Result | Reference |

| Linearity Range | 5-2000 µg/L | researchgate.net |

| Correlation Coefficient (r²) | > 0.999 | researchgate.net |

| Precision (RSD) | < 13% | nih.gov |

| Limit of Detection (LOD) | 0.1 - 0.6 µg/kg | nih.gov |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for identifying and characterizing drug metabolites. While specific studies on the comprehensive metabolite profiling of this compound using HRMS are not detailed in the provided search results, the general capabilities of HRMS make it a highly suitable platform for such investigations. HRMS instruments, including Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, provide highly accurate mass measurements (typically <5 ppm deviation), which enables the determination of the elemental composition of metabolites and their fragments. This capability is crucial for distinguishing drug-related metabolites from endogenous compounds in complex biological matrices. The development of advanced data acquisition and processing techniques further enhances the ability of HRMS to perform both targeted and non-targeted metabolite identification.

Spectrophotometric, Electroanalytical, and Immunochemical Assays

Alongside chromatographic and mass spectrometric methods, other analytical techniques have been successfully applied to the quantification of this compound.

UV-Visible spectrophotometry offers a simple, cost-effective, and rapid approach for the determination of this compound, particularly in pharmaceutical formulations. nih.govresearchgate.net Several spectrophotometric methods have been developed for the simultaneous determination of this compound and other veterinary drugs, such as ethopabate and sulfaquinoxaline, in binary or ternary mixtures without the need for prior separation. nih.govekb.egekb.eg

These methods often employ mathematical techniques to resolve the overlapping spectra of the combined drugs. The developed methods have been validated according to ICH guidelines and have shown acceptable levels of accuracy and precision. nih.govekb.eg

The table below outlines different UV-spectrophotometric methods and their performance for this compound determination:

| Method | Wavelength(s) for this compound | Mean Percentage Recovery ± SD | Reference |

| First Derivative of Ratio Spectra | 234.7 nm | 99.76 ± 0.907 | nih.gov |

| Mean Centering of Ratio Spectra | 238.8 nm | 100.26 ± 1.018 | nih.gov |

| Dual Wavelength | 235.3 nm & 308 nm | 99.30 ± 1.097 | nih.gov |

| Ratio Difference | 239 nm & 310 nm | 99.27 ± 0.892 | nih.gov |

| Area Under the Curve (AUC) | 235.6-243 nm | 100.35 ± 1.031 | nih.gov |

| Double Divisor Ratio Derivative | 238.6 nm | 99.29 ± 0.84 | ekb.eg |

| Ratio Dual Wavelength | Not Specified | 98.93-100.45% ± 0.44-1.42 | ekb.eg |

Electrochemical methods, including potentiometry and voltammetry, provide alternative approaches for this compound quantification. researchgate.net These methods are often characterized by their simplicity, low cost, and potential for miniaturization.